Diethyl 3-methyl-5-thiocyanatothiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-thiocyanatothiophene-2,4-dicarboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of thiocyanate and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-thiocyanatothiophene-2,4-dicarboxylate typically involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with thiocyanate under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiocyanate group. The esterification process involves the use of ethanol and a catalyst like sulfuric acid to yield the diethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-thiocyanatothiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocyanate group can be reduced to form amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-methyl-5-thiocyanatothiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-thiocyanatothiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester groups can undergo hydrolysis to release active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-(phenoxycarbonyl)amino-thiophene-2,4-dicarboxylate
- Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
- Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H13NO4S2 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
diethyl 3-methyl-5-thiocyanatothiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C12H13NO4S2/c1-4-16-10(14)8-7(3)9(11(15)17-5-2)19-12(8)18-6-13/h4-5H2,1-3H3 |
InChI Key |
VEVQXVCSCLGZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)SC#N |
Origin of Product |
United States |
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